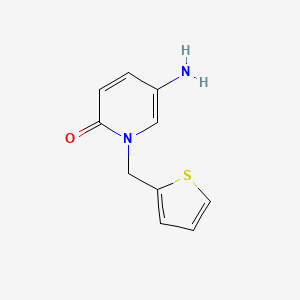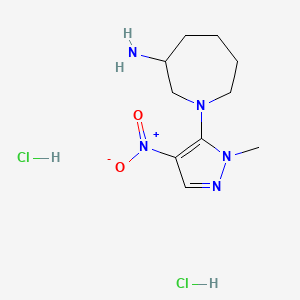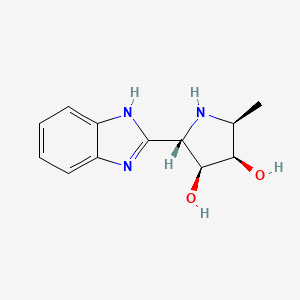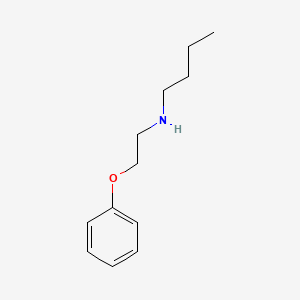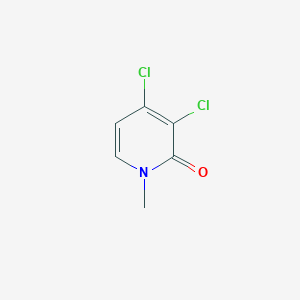
3,4-Dichloro-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-1-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-methylpyridin-2(1H)-one typically involves the chlorination of 1-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing efficient and cost-effective reagents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 3,4-diamino-1-methylpyridin-2(1H)-one derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development due to its structural features.
Industry: Could be used in the production of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The presence of chlorine atoms could enhance its binding affinity or alter its metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloropyridine: Lacks the methyl and keto groups, leading to different reactivity and applications.
1-Methylpyridin-2(1H)-one: Lacks the chlorine atoms, which may affect its biological activity and chemical properties.
3,4-Dichloro-2(1H)-pyridinone: Similar structure but without the methyl group, leading to different chemical behavior.
Uniqueness
3,4-Dichloro-1-methylpyridin-2(1H)-one is unique due to the combination of chlorine atoms and a methyl group on the pyridinone ring
Propriétés
Numéro CAS |
1956324-42-7 |
|---|---|
Formule moléculaire |
C6H5Cl2NO |
Poids moléculaire |
178.01 g/mol |
Nom IUPAC |
3,4-dichloro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |
Clé InChI |
JVXKLBJNOYZSLR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C(C1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





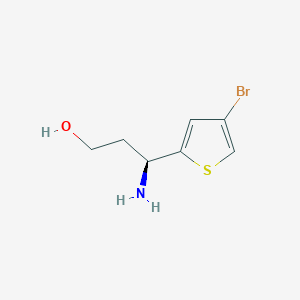
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
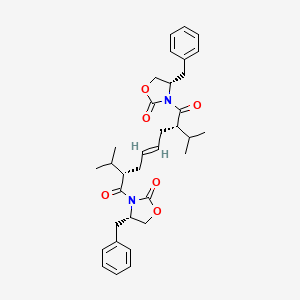
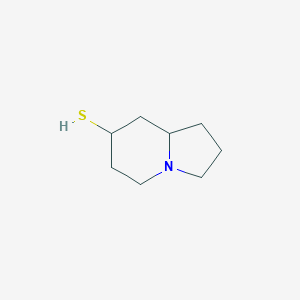
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)

